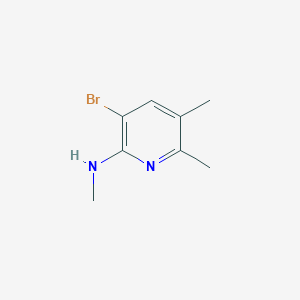

3-bromo-N,5,6-trimethylpyridin-2-amine

Description

Properties

CAS No. |

161091-52-7 |

|---|---|

Molecular Formula |

C8H11BrN2 |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

3-bromo-N,5,6-trimethylpyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,1-3H3,(H,10,11) |

InChI Key |

KYYRTMBRDUTKTK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1C)NC)Br |

Canonical SMILES |

CC1=CC(=C(N=C1C)NC)Br |

Synonyms |

2-Pyridinamine,3-bromo-N,5,6-trimethyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 3-Bromo-N,5,6-trimethylpyridin-2-amine | C₇H₉BrN₂ | 201.067 | Br (C3), N(CH₃)₂ (C2), CH₃ (C5, C6) | High steric bulk, moderate lipophilicity |

| N,5,6-Trimethylpyridin-2-amine | C₈H₁₂N₂ | 136.19 | N(CH₃)₂ (C2), CH₃ (C5, C6) | Lacks bromine; lower molecular weight |

| 3-Amino-2-bromo-5-methylpyridine | C₆H₇BrN₂ | 203.04 | Br (C2), NH₂ (C3), CH₃ (C5) | Fewer methyl groups; amino group at C3 |

| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | C₆H₃BrClF₃N₂ | 275.45 | Br (C3), Cl (C5), CF₃ (C6) | Electronegative Cl/CF₃; higher molecular weight |

| 4-Bromo-3,5,6-trifluoropyridin-2-amine | C₅HBrF₃N₂ | 223.97 | Br (C4), F (C3, C5, C6) | Fluorine substituents; high polarity |

Physicochemical Properties

- Lipophilicity: The presence of bromine and methyl groups in this compound increases its lipophilicity (estimated logP ~2.5–3.0) compared to non-brominated analogs like N,5,6-trimethylpyridin-2-amine (logP ~1.8–2.2) . However, trifluoromethyl (CF₃) or chlorine substituents (e.g., in C₆H₃BrClF₃N₂) further elevate logP (>3.5) due to their hydrophobic nature .

- Reactivity : Bromine at position 3 enhances susceptibility to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In contrast, fluorine or chlorine substituents (e.g., in C₅HBrF₃N₂) reduce reactivity due to stronger C-F/C-Cl bonds .

Preparation Methods

Halogenation and Directed Functionalization

Halogenation remains a cornerstone for introducing bromine at specific positions on pyridine rings. A notable approach involves directed ortho-metalation (DoM) to achieve regioselective bromination. For instance, starting with N,N,5,6-tetramethylpyridin-2-amine , a strong base such as lithium diisopropylamide (LDA) can deprotonate the position adjacent to the dimethylamine group, facilitating electrophilic bromination at position 3 . This method parallels the Negishi coupling strategy observed in WO2024015825A1, where a directing group (e.g., N,N-dimethylformimidamide) enhances substitution specificity .

Key steps include:

-

Protection of the amine : Converting the dimethylamine to a formimidamide derivative using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to direct bromination .

-

Bromination : Treating the intermediate with bromine or N-bromosuccinimide (NBS) under controlled conditions.

-

Deprotection : Acidic hydrolysis regenerates the dimethylamine group, yielding the target compound.

This method’s efficacy hinges on the directing group’s ability to stabilize transition states, ensuring bromine incorporation exclusively at position 3. However, competing side reactions may arise if steric hindrance from the 5- and 6-methyl groups impedes reagent access.

Cross-Coupling Reactions for Methyl Group Introduction

Cross-coupling reactions offer a robust route to install methyl groups at positions 5 and 6. The patent WO2024015825A1 details a Negishi coupling protocol using methylzinc reagents and nickel catalysts to replace halogens with methyl groups . Adapting this to 3-bromo-N,5,6-trimethylpyridin-2-amine synthesis involves:

-

Starting material : 2-amino-3,5-dibromo-4,6-dimethylpyridine.

-

Directed coupling : Installing a formimidamide directing group at the amine to facilitate nickel-catalyzed methyl transfer at position 5 or 6 .

-

Sequential coupling : Repeating the process to introduce the second methyl group, followed by bromination retention at position 3.

This method’s advantage lies in its scalability and compatibility with heterogeneous catalysis, though achieving di-methylation without over-reduction requires precise stoichiometry.

Carboxamide Degradation to Aminopyridines

The Chinese patent CN101704781A demonstrates hypobromite-mediated degradation of pyridinecarboxamides to aminopyridines . Applying this to this compound:

-

Synthesis of 3-bromo-5,6-dimethylpyridine-2-carboxamide : Achieved via bromination of 5,6-dimethylpyridine-2-carboxamide using NBS or HBr/H2O2.

-

Degradation with sodium hypobromite : Treatment at 60–70°C cleaves the carboxamide to the primary amine .

-

N,N-Dimethylation : Reacting the resultant 2-amino-3-bromo-5,6-dimethylpyridine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).

This route’s yield (∼50–63%) aligns with similar transformations reported in CN101704781A, though purification via recrystallization is critical to isolate the product .

Comparative Analysis of Synthetic Routes

Q & A

Q. Q1. What are the optimal synthetic routes for 3-bromo-N,5,6-trimethylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyridine derivative. A common approach uses N-bromosuccinimide (NBS) in acetonitrile or dimethylformamide (DMF) with catalysts like FeBr₃ or AlBr₃ to achieve regioselective bromination at the 3-position . Key parameters include:

- Temperature : 25–60°C to balance reaction rate and selectivity.

- Solvent polarity : Polar aprotic solvents enhance solubility of intermediates.

- Catalyst loading : 5–10 mol% FeBr₃ improves yield (reported 70–85%) .

Q. Q2. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from methyl groups and validate bond angles .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₁BrN₂) with <2 ppm error .

Reactivity and Functionalization

Q. Q3. How does steric hindrance from methyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The N,5,6-trimethyl groups create steric bulk, reducing accessibility to the bromine atom. This impacts:

- Suzuki-Miyaura Coupling : Requires bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to achieve moderate yields (50–60%) .

- Nucleophilic Substitution : Limited by poor leaving-group activation; alternatives like Ullmann coupling with CuI/1,10-phenanthroline improve efficiency .

Advanced Note : Computational modeling (DFT) predicts transition-state geometries to guide ligand selection .

Advanced Mechanistic Studies

Q. Q4. What experimental designs are recommended for studying the bromination mechanism of N,5,6-trimethylpyridin-2-amine?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In-situ Monitoring : UV-Vis or Raman spectroscopy tracks intermediate formation during bromination .

- Control Experiments : Test bromine sources (e.g., Br₂ vs. NBS) to rule out radical pathways .

Data Contradictions in Literature

Q. Q5. How can discrepancies in reported yields for similar brominated pyridines be resolved?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Use HPLC-MS to quantify byproducts (e.g., di-brominated isomers) .

- Catalyst Purity : ICP-MS verifies FeBr₃ catalyst integrity; trace metals may alter pathways .

- Solvent Effects : Compare dielectric constants (e.g., DMF ε=37 vs. acetonitrile ε=37.5) to assess polarity impacts .

Q. Q6. What methodologies are used to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with vancomycin as a control .

- Cytotoxicity Screening : Use HEK293 or HepG2 cells to assess selectivity (IC₅₀ >100 μM desirable) .

- Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

Computational Modeling Applications

Q. Q7. How can DFT calculations guide the design of derivatives with enhanced reactivity?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack .

- Transition-State Optimization : Identify steric barriers in cross-coupling reactions using Gaussian09 .

- Solvent Modeling : COSMO-RS simulates solvent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.